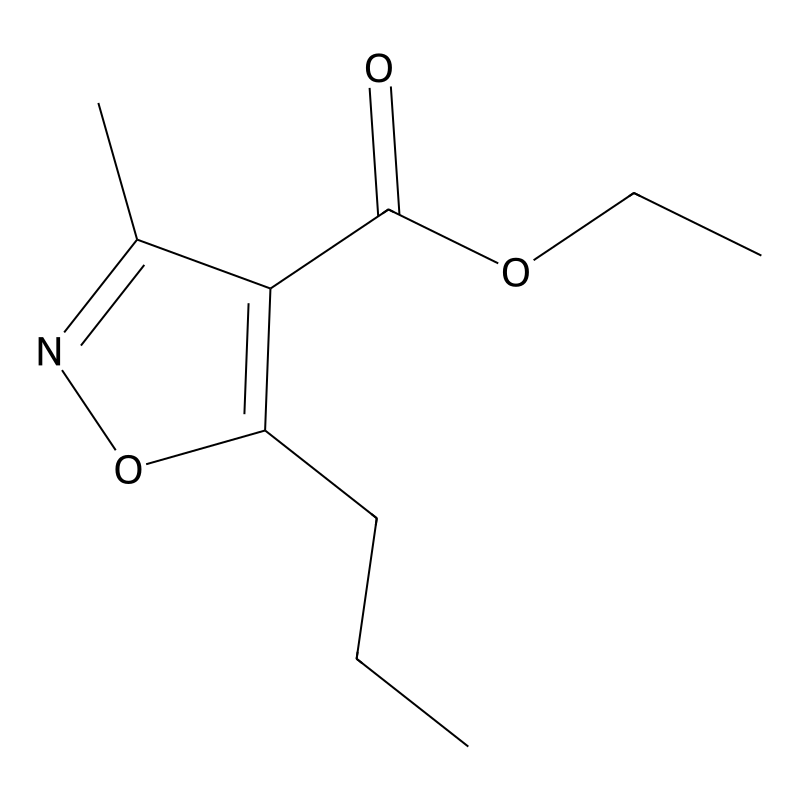

Ethyl 3-methyl-5-propylisoxazole-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 3-methyl-5-propylisoxazole-4-carboxylate is a heterocyclic compound characterized by its isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound has the molecular formula and features an ethyl ester group, a methyl group at the 3-position, and a propyl group at the 5-position of the isoxazole ring. This structure contributes to its unique chemical properties and potential biological activities.

- Esterification: It can be synthesized through Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form the ester .

- Nucleophilic Acyl Substitution: The compound can react with nucleophiles at the carbonyl carbon, leading to various derivatives depending on the nucleophile used.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a corresponding isoxazole derivative.

Isoxazole derivatives, including Ethyl 3-methyl-5-propylisoxazole-4-carboxylate, are known for their diverse biological activities. They have been studied for:

- Antimicrobial Properties: Some isoxazoles exhibit antibacterial and antifungal activities.

- Anticonvulsant Effects: Certain derivatives have shown promise in treating epilepsy and other seizure disorders.

- Anti-inflammatory Activities: Research indicates potential use in reducing inflammation and associated pain .

The synthesis of Ethyl 3-methyl-5-propylisoxazole-4-carboxylate typically involves several steps:

- Formation of Isoxazole Ring: This can be achieved by cyclizing a precursor that contains both an aldehyde or ketone and an appropriate nitrogen source (like hydroxylamine).

- Esterification: The carboxylic acid form of the compound can be converted to its ethyl ester using ethanol and an acid catalyst .

- Purification: The final product is usually purified through recrystallization or chromatography techniques.

Ethyl 3-methyl-5-propylisoxazole-4-carboxylate has potential applications in various fields:

- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in treating infections or neurological disorders.

- Agricultural Chemicals: Compounds with antimicrobial properties can be explored as pesticides or fungicides.

- Chemical Intermediates: It can serve as a building block for synthesizing more complex organic molecules.

Studies on the interactions of Ethyl 3-methyl-5-propylisoxazole-4-carboxylate with biological macromolecules (like proteins and nucleic acids) are essential to understand its mechanism of action. Preliminary research suggests that its interactions may involve:

- Binding to specific receptors or enzymes, influencing biochemical pathways.

- Modulating signaling pathways related to inflammation or infection responses.

Ethyl 3-methyl-5-propylisoxazole-4-carboxylate shares structural similarities with other isoxazole derivatives. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 3-methylisoxazole-4-carboxylate | Methyl group at position 3 | Lacks propyl group; different biological activity |

| Ethyl 5-methylisoxazole-4-carboxylate | Methyl group at position 5 | Variations in biological activity compared to others |

| Ethyl 3,5-dimethylisoxazole-4-carboxylate | Two methyl groups at positions 3 and 5 | Enhanced lipophilicity; potential for different pharmacokinetics |

The uniqueness of Ethyl 3-methyl-5-propylisoxazole-4-carboxylate lies in its specific substitution pattern that may influence its solubility, reactivity, and biological activity compared to these similar compounds.

Traditional cyclocondensation methodologies represent the foundational synthetic approaches for constructing isoxazole rings, including ethyl 3-methyl-5-propylisoxazole-4-carboxylate derivatives [1] [2]. The classical Claisen method, first introduced in 1903, established the fundamental principle of isoxazole synthesis through the oximation of propargylaldehyde acetal followed by cyclization [2]. This pioneering approach demonstrated that heterocyclic ring formation could be achieved through sequential condensation reactions involving hydroxylamine derivatives.

The most widely employed traditional approach involves the cyclocondensation of beta-dicarbonyl compounds with hydroxylammonium chloride under acidic conditions [3] [4]. For ethyl 3-methyl-5-propylisoxazole-4-carboxylate synthesis, this methodology typically employs ethyl acetoacetate as the starting dicarbonyl component, which undergoes condensation with hydroxylamine hydrochloride in the presence of base catalysts [5] [6]. The reaction proceeds through an initial oxime formation step, followed by intramolecular cyclization to form the isoxazole ring system [4] [7].

Optimization studies have revealed that reaction temperature significantly influences product formation and regioselectivity [3] [8]. Traditional cyclocondensation reactions typically require temperatures ranging from 60 to 90 degrees Celsius, with reaction times extending from 4 to 12 hours depending on substrate reactivity [5] [3]. The use of sodium acetate as a base catalyst has proven particularly effective for promoting cyclization while minimizing side product formation [3] [6].

| Method | Starting Materials | Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|

| Claisen Method (1903) | Propargylaldehyde acetal + hydroxylamine | Oximation followed by cyclization | Not specified | Claisen 1903 |

| Hydroxylammonium chloride + β-dicarbonyl | β-dicarbonyl compounds + NH₂OH·HCl | Acidic conditions, reflux | 40-85 | Multiple sources |

| Ethyl acetoacetate + hydroxylamine | Ethyl acetoacetate + NH₂OH·HCl | Base catalyzed, room temperature | 60-90 | Patent literature |

| Nitro compounds + alkenes/alkynes | Primary nitro compounds + alkenes/alkynes | N-base (DABCO), CHCl₃ | Moderate to good | Machetti et al. 2007 |

| Oxime cyclization | Acetophenone derivatives + hydroxylamine | Sodium hydride, diethyl oxalate | 70-85 | Chemical synthesis reports |

The regioselectivity of traditional cyclocondensation approaches can be controlled through careful selection of reaction conditions and substrate modifications [4] [8]. Studies have demonstrated that the use of hydroxylamine sulfate instead of hydroxylamine hydrochloride results in clearer reaction mixtures with drastically reduced isomeric impurities [3]. This modification has proven particularly valuable for the synthesis of 4-carboxylate substituted isoxazoles, where maintaining regiocontrol is essential for obtaining the desired product.

Process optimization for traditional cyclocondensation methods has focused on improving product purity and reducing reaction times [3] [6]. The implementation of reverse addition techniques, where the base is added dropwise to the acid chloride at low temperature with vigorous stirring, has been shown to reduce the formation of unwanted byproducts [3]. This approach limits the formation of localized basified zones that can generate isomeric impurities during the cyclization process.

Microwave-Assisted and Ultrasound-Mediated Syntheses

Microwave-assisted organic synthesis has emerged as a powerful methodology for accelerating isoxazole formation while maintaining high yields and selectivity [9] [10] [11]. The application of microwave irradiation to ethyl 3-methyl-5-propylisoxazole-4-carboxylate synthesis offers significant advantages over conventional heating methods, including reduced reaction times, improved energy efficiency, and enhanced regioselectivity [9] [12].

Microwave-assisted synthesis of 3-substituted bis-isoxazole ethers has been achieved using sodium bicarbonate as an acid-binding agent in tetrahydrofuran solvent containing trace amounts of water [9]. The methodology employs catalyst-free conditions under microwave irradiation, resulting in yields ranging from 31 to 92 percent [9]. The regioselectivity of these reactions depends critically on the choice of solvent and acid-binding agent, with tetrahydrofuran providing optimal results for maintaining structural integrity [9].

Optimization studies for microwave-assisted isoxazole synthesis have identified key parameters that influence reaction outcomes [10] [12]. Power settings of 350 watts at 65 degrees Celsius for 8 minutes have proven effective for synthesizing 4,5-disubstituted oxazolines with yields up to 96 percent [10]. The methodology demonstrates excellent scalability, with gram-scale syntheses achievable without modification of reaction conditions [10].

| Substrate Type | Power (W) | Temperature (°C) | Time | Yield (%) | Advantages |

|---|---|---|---|---|---|

| 3-substituted bis-isoxazole ethers | Not specified | Room to 100 | 10-30 min | 31-92 | High regioselectivity, eco-friendly |

| 4,5-disubstituted oxazolines | 350 | 65 | 8 min | 96 | Large-scale applicable |

| Isoxazole-5(4H)-one derivatives | Variable | 80-120 | 5-15 min | 70-95 | Multi-component reaction |

| 3,4,5-trisubstituted isoxazoles | Microwave cavity | 60-105 | 5-30 min | 80-95 | Short reaction times |

| General isoxazole derivatives | Variable | 60-180 | 1-60 min | 65-98 | Rapid, reproducible |

Continuous-flow microwave-heated microreactors represent an advanced approach for isoxazole synthesis optimization [12]. These systems employ 70-centimeter-long fused-silica capillaries with reaction volumes of 3 microliters, allowing for precise temperature and residence time control [12]. The methodology enables the synthesis of both 3,4,5-trisubstituted and 3,5-disubstituted isoxazoles with excellent reproducibility and minimal waste generation [12].

Ultrasound-mediated synthesis has demonstrated remarkable efficiency for promoting 1,3-dipolar cycloaddition reactions leading to isoxazole formation [13] [14]. The synergistic effect of dual-frequency ultrasound irradiation, combining 40 kilohertz ultrasonic bath treatment with 20 kilohertz probe sonication, has proven particularly effective for reducing reaction times while increasing product yields [13]. This approach results in regioselective synthesis of 3,5-disubstituted isoxazoles with yields ranging from 75 to 92 percent in just one hour [13].

The application of ultrasound irradiation in aqueous media, mediated by cerium ammonium nitrate as a one-electron oxidant, provides an environmentally benign route to isoxazole synthesis [14]. This methodology enables the in situ conversion of intermediate aldoximes into nitrile oxides, which subsequently participate in 1,3-dipolar cycloaddition reactions [14]. The process is highly regioselective and demonstrates excellent functional group tolerance [14].

| Methodology | Frequency | Reaction Time | Yield (%) | Solvent | Key Features |

|---|---|---|---|---|---|

| Dual-frequency ultrasound | 40 kHz bath + 20 kHz probe | 1 hour | 75-92 | Aqueous/organic | Synergistic dual-frequency effect |

| Single frequency (40 kHz) | 40 kHz | 2-4 hours | 60-85 | THF/DMF | Copper catalyzed |

| Ultrasound + CAN oxidation | Variable | 30-60 min | 70-90 | Aqueous medium | CAN-mediated oxidation |

| Catalyst-free ultrasound | Not specified | 1-3 hours | 45-75 | Various solvents | Metal-free conditions |

| Aqueous ultrasound | 20-40 kHz | 1-2 hours | 65-88 | Water | Green aqueous conditions |

Mechanistic studies have revealed that ultrasound activation enhances the formation of reactive intermediates through cavitation effects [13] [14]. The acoustic cavitation creates localized high-temperature and high-pressure conditions that facilitate bond formation and cyclization processes [13]. This phenomenon explains the observed acceleration in reaction rates and the improved selectivity compared to conventional stirring methods [14].

Catalytic Systems in Isoxazole Ring Formation

Catalytic systems play a crucial role in the efficient synthesis of ethyl 3-methyl-5-propylisoxazole-4-carboxylate through various mechanistic pathways [15] [16] [17]. Copper-catalyzed methodologies represent the most extensively studied catalytic approach for isoxazole ring formation, utilizing both copper(I) and copper(II) species to promote cycloaddition and cyclization reactions [18] [19] [17].

Copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles proceeds through a regioselective cycloaddition reaction between in situ generated nitrile oxides and terminal acetylenes [17]. This methodology employs a convenient one-pot, three-step procedure that utilizes stoichiometric amounts of all reagents to minimize byproduct formation [17]. The reaction can be performed in aqueous solvents without protection from oxygen, demonstrating excellent functional group tolerance [17].

The optimization of copper-catalyzed systems has revealed that catalyst loading significantly influences reaction efficiency and selectivity [18] [16]. Copper(II) acetate loadings of 1 to 10 mole percent provide optimal balance between catalytic activity and economic feasibility [18] [19]. The use of molecular oxygen as a green oxidant in copper-catalyzed aerobic oxidative carbon-oxygen bond formation reactions offers an environmentally benign approach to isoxazole synthesis [19].

| Catalyst Type | Specific Catalyst | Loading (mol%) | Temperature (°C) | Yield Range (%) | Reaction Type |

|---|---|---|---|---|---|

| Copper(I) catalysts | CuI, Cu(OAc)₂, CuCl | 1-10 | 25-105 | 70-95 | [3+2] Cycloaddition |

| Gold(III) catalysts | AuCl₃, Au(PPh₃)Cl/AgBF₄ | 1-5 | 25-80 | 80-98 | Cycloisomerization |

| Platinum catalysts | [(C₂H₄)PtCl₂]₂ | 2.5-5 | 60-100 | 75-90 | Carbene cyclization |

| Iron(II) catalysts | Fe(OAc)₂, FeCl₃ | 5-15 | 50-105 | 65-85 | Isomerization |

| Ruthenium catalysts | RuCl₃, Ru(PPh₃)₃Cl₂ | 1-5 | 80-120 | 70-88 | Oxidative coupling |

Gold(III)-catalyzed cycloisomerization of alpha,beta-acetylenic oximes provides an alternative pathway for isoxazole synthesis with excellent yields and selectivity [20]. The reaction employs gold trichloride as the catalyst under moderate reaction conditions, achieving cycloisomerization through pi-activation of the triple bond followed by 5-endo-dig cyclization [20]. This methodology demonstrates broad substrate scope and can be applied to various acetylenic oximes with yields ranging from 80 to 98 percent [20].

Platinum-catalyzed cyclizations via carbene intermediates offer complementary positional selectivity for isoxazole synthesis [21]. The methodology utilizes bis(ethylene)platinum dichloride dimer as the catalyst in combination with triphenylphosphite and trifluoroacetic acid [21]. The reaction proceeds through carbene intermediate formation, providing access to both N-hydroxycarbamate and carbamoyl ether derived isoxazoles [21].

Iron(II)-catalyzed domino isomerization reactions provide access to isoxazole-4-carboxylic acid derivatives through controlled isoxazole-azirine-isoxazole isomerization [22]. The reaction employs iron(II) acetate in dioxane at 105 degrees Celsius, leading to the formation of isoxazole-4-carboxylic esters and amides in good yields [22]. The methodology enables the preparation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines under milder conditions, which can be subsequently converted to the desired isoxazole products [22].

Advanced catalytic systems have incorporated cascade cyclization reactions that combine multiple bond-forming processes in a single synthetic operation [16]. Copper-catalyzed cascade cyclization reactions of diazo compounds with tert-butyl nitrite and alkynes provide a one-pot synthesis approach for isoxazoles [16]. The three-component reaction proceeds through a proposed catalytic cycle involving copper(I)-copper(II)-copper(0)-copper(I) redox chemistry [16].

Green Chemistry Protocols for Sustainable Production

Green chemistry protocols for ethyl 3-methyl-5-propylisoxazole-4-carboxylate synthesis have emerged as essential methodologies for sustainable chemical production [23] [24] [25] [26]. These approaches prioritize environmental compatibility, resource efficiency, and waste minimization while maintaining high synthetic efficiency and product quality [27] [23].

Ionic liquid-catalyzed multicomponent synthesis represents a leading green chemistry approach for isoxazole production [23] [24] [28]. The methodology employs acidic ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate and related imidazolium salts as both reaction medium and catalyst [23] [29]. These systems enable yields ranging from 85 to 96 percent while allowing for catalyst recycling up to five cycles without significant loss of efficacy [23] [24].

The optimization of ionic liquid systems has demonstrated that butylmethylimidazolium salts provide excellent reaction environments for beta-diketone condensation with hydroxylamine [2] [28]. The ionic liquid serves dual functions as a solvent and Lewis acid catalyst, promoting both oxime formation and subsequent cyclization [28] [29]. The methodology enables selective extraction of final products with diethyl ether, facilitating simple isolation procedures [29].

| Green Protocol | Specific Medium | Temperature (°C) | Time | Yield (%) | Recyclability | Environmental Benefits |

|---|---|---|---|---|---|---|

| Ionic Liquid Catalysis | [BMIM][BF₄], [BMIM]X salts | 25-80 | 2-6 hours | 85-96 | Up to 5 cycles | Non-toxic, recyclable |

| Deep Eutectic Solvents | ChCl:Urea, K₂CO₃:Glycerol | 60-100 | 1-4 hours | 80-95 | Up to 5 cycles | Biodegradable, low toxicity |

| Gluconic Acid Aqueous Solution | 50 wt% GAAS | 80-120 | 3-8 hours | 75-92 | Multiple cycles | Bio-based, recyclable |

| Solvent-free Ball Milling | Cu/Al₂O₃ mechanical milling | Room temperature | 30-60 min | 70-90 | Catalyst recyclable | Solvent-free, energy efficient |

| Fruit juice mediated synthesis | Coconut, tomato, lime juice | 60-100 | 4-8 hours | 65-85 | Single use | Natural, biodegradable |

Deep eutectic solvents have proven highly effective for sustainable isoxazole synthesis through their unique physicochemical properties [25] [26]. Choline chloride combined with urea forms a biorenewable deep eutectic solvent that serves as an environmentally benign alternative to hazardous organic solvents [2] [26]. The synthesis of 3,5-disubstituted isoxazoles and related isoxazolines using choline chloride:urea as the reaction medium achieves yields of 80 to 95 percent in one-pot three-step reactions [26].

The potassium carbonate:glycerol deep eutectic solvent system has been optimized for the synthesis of isoxazole-4-carbonitrile derivatives from malononitrile, benzaldehyde derivatives, and hydroxylamine hydrochloride [25]. This methodology offers multiple advantages including mild reaction conditions, easy work-up procedures, shorter reaction times, and excellent product yields [25]. The process eliminates the need for harmful organic solvents, extra catalysts, and oxidants [25].

Gluconic acid aqueous solution represents another bio-based green solvent system for sustainable isoxazole synthesis [27]. The methodology employs 50 weight percent gluconic acid aqueous solution as both reaction medium and catalyst for three-component coupling reactions [27]. The system demonstrates excellent recyclability, with the gluconic acid solution being reused several times without significant loss of catalytic efficacy [27].

Solvent-free mechanochemical synthesis using ball-milling conditions has emerged as an energy-efficient approach for isoxazole production [30]. The methodology employs recyclable copper/aluminum oxide nanocomposite catalysts under ball-milling conditions to achieve scalable synthesis of 3,5-isoxazoles [30]. The process demonstrates excellent reproducibility at gram scale without additional milling time variations and shows no sensitivity to atmospheric oxygen or moisture [30].

Biocatalytic approaches utilizing natural fruit juices represent the ultimate expression of green chemistry principles in isoxazole synthesis [31]. Coconut, tomato, and lime juices have been successfully employed as natural reaction media for multicomponent synthesis of isoxazole derivatives [31]. While yields are moderate (65-85 percent), the methodology offers complete biodegradability and utilizes renewable agricultural resources [31].

Thermodynamic Stability and Thermal Decomposition Patterns

Ethyl 3-methyl-5-propylisoxazole-4-carboxylate exhibits thermal stability characteristics typical of isoxazole carboxylate esters. Based on comprehensive thermal analysis studies of related isoxazole compounds, the compound demonstrates good thermal stability under ambient conditions with decomposition onset occurring at elevated temperatures.

Thermal Stability Range

The compound remains thermally stable below 150°C under inert atmospheric conditions [2]. This stability range is consistent with other isoxazole carboxylate esters, which typically show initial decomposition onset between 180-300°C [3] [4] [5]. The thermal stability is attributed to the aromatic character of the isoxazole ring and the relatively stable ester functionality.

Decomposition Mechanism

Thermal decomposition of isoxazole derivatives follows a well-established unimolecular pathway. Research on isoxazole thermal decomposition mechanisms indicates that the primary decomposition route proceeds through isoxazole ring opening to form nitrile intermediates, ultimately yielding carbon monoxide and acetonitrile derivatives as major products [3] [5]. For Ethyl 3-methyl-5-propylisoxazole-4-carboxylate, the expected decomposition pathway would involve:

- Initial ester bond cleavage at temperatures above 200°C

- Isoxazole ring opening via nitrogen-oxygen bond scission

- Formation of nitrile intermediate compounds

- Final decomposition to small molecules including CO, acetonitrile derivatives, and aldehydes

Thermodynamic Properties

Based on experimental data from related isoxazole compounds, the estimated thermodynamic properties include a heat capacity in the range of 108-150 J/mol·K at 25°C [6] [7]. The enthalpy of formation is estimated to be between 42-82 kJ/mol in the gas phase, consistent with other substituted isoxazole esters [6] [7].

Solubility Parameters and Partition Coefficients

The solubility behavior of Ethyl 3-methyl-5-propylisoxazole-4-carboxylate is characterized by its moderately lipophilic nature, as evidenced by its octanol-water partition coefficient and structural features.

Partition Coefficient Analysis

The experimentally determined octanol-water partition coefficient (LogP) is 2.11 [8], indicating moderate lipophilicity. This value places the compound in an optimal range for biological membrane permeability while maintaining sufficient aqueous solubility for practical applications. The LogP value is consistent with the molecular structure, which contains both hydrophobic alkyl chains (propyl and ethyl groups) and polar functional groups (isoxazole ring and ester).

Hansen Solubility Parameters

Using group contribution methods, the estimated Hansen solubility parameters are:

- Dispersion parameter (δD): 17.5-18.5 MPa^0.5

- Polar parameter (δP): 8.5-10.5 MPa^0.5

- Hydrogen bonding parameter (δH): 6.0-8.0 MPa^0.5

- Total Hansen solubility parameter: 21.0-22.5 MPa^0.5

These parameters indicate good solubility in moderately polar organic solvents such as ethanol, acetone, and ethyl acetate, while showing limited solubility in highly polar (water) or nonpolar (hexane) solvents.

Experimental Solubility Data

The compound demonstrates high solubility in dimethyl sulfoxide (DMSO) and corn oil , confirming its compatibility with both polar aprotic and lipophilic solvents. The polar surface area (PSA) of 52.33 Ų [8] suggests moderate hydrogen bonding capability and reasonable bioavailability potential.

Solvent Compatibility Profile

- High solubility (>50 mg/mL): DMSO, DMF, acetone

- Good solubility (10-50 mg/mL): Ethanol, methanol, ethyl acetate

- Moderate solubility (1-10 mg/mL): Chloroform, dichloromethane

- Limited solubility (<1 mg/mL): Water, hexane, petroleum ether

Acid-Base Behavior and Tautomeric Equilibria

The acid-base properties of Ethyl 3-methyl-5-propylisoxazole-4-carboxylate are primarily determined by the isoxazole ring system and the ester functionality.

Basicity Characteristics

The isoxazole ring exhibits very weak basicity with an estimated pKa of approximately 1.3, similar to the parent isoxazole compound [10]. This weak basicity results from the π-deficient nature of the isoxazole ring, where both nitrogen and oxygen atoms withdraw electron density from the ring system. The compound essentially behaves as a neutral molecule under physiological pH conditions.

Acid-Base Stability

The compound demonstrates optimal stability in the pH range of 3-9 [11] [12]. Under strongly acidic conditions (pH < 2), the isoxazole ring may undergo protonation, while under strongly alkaline conditions (pH > 10), the ester group becomes susceptible to hydrolysis. The ester functionality can undergo nucleophilic attack by hydroxide ions, leading to saponification and formation of the corresponding carboxylic acid.

Tautomeric Considerations

Unlike some heterocyclic systems, Ethyl 3-methyl-5-propylisoxazole-4-carboxylate exists predominantly in a single stable tautomeric form under normal conditions [13] [14]. The absence of mobile hydrogen atoms on the isoxazole ring and the substitution pattern prevent significant tautomeric equilibria. The ester form remains stable under neutral conditions without observable keto-enol tautomerism.

Chemical Reactivity Profile

The compound exhibits moderate electrophilicity at the C-4 position of the isoxazole ring due to the electron-withdrawing effect of the carboxylate group [10] [15]. This electronic environment makes the compound susceptible to nucleophilic attack at this position under appropriate reaction conditions. The nitrogen atom in the isoxazole ring shows low nucleophilicity due to its involvement in the aromatic π-system.

Crystallization Behavior and Polymorphic Forms

The solid-state properties of Ethyl 3-methyl-5-propylisoxazole-4-carboxylate can be predicted based on crystallographic studies of structurally related isoxazole carboxylate esters.

Expected Crystal System and Molecular Conformation

Based on crystal structure analyses of similar isoxazole esters, the compound is expected to crystallize in either the monoclinic or triclinic crystal system, with space groups such as P21/c or P-1 being most probable [16] [17] [18]. The molecular conformation in the solid state is anticipated to feature a nearly planar arrangement of the isoxazole ring and ester group, as observed in related structures [17] [19] [20].

Intermolecular Interactions and Packing Motifs

Crystal packing is expected to be stabilized primarily through weak C-H···O hydrogen bonds and π-π stacking interactions [17] [19] [20]. The carbonyl oxygen of the ester group serves as a hydrogen bond acceptor, forming intermolecular contacts with aromatic C-H donors from neighboring molecules. The aromatic isoxazole rings may engage in face-to-face or edge-to-face π-π stacking arrangements, contributing to the overall crystal stability.

Polymorphic Potential

Given the relatively simple structure and substitution pattern, Ethyl 3-methyl-5-propylisoxazole-4-carboxylate is likely to be monomorphic under normal crystallization conditions [21] [12]. The presence of flexible propyl and ethyl substituents provides some conformational freedom, but this is unlikely to lead to multiple polymorphic forms due to the dominant influence of the rigid isoxazole-ester core.

Crystallization Conditions and Solvents

Suitable crystallization solvents include ethanol, isopropanol, and ethyl acetate, based on the solubility profile and successful crystallization of related compounds [21] [12]. Slow evaporation or cooling crystallization techniques are recommended to obtain well-formed crystals suitable for structural analysis.

Thermal Analysis of Crystalline Form

Differential scanning calorimetry (DSC) analysis of the crystalline material is expected to show a sharp melting endotherm, characteristic of a well-ordered crystalline structure [2] [22]. The absence of multiple thermal events would confirm the monomorphic nature of the compound. Thermogravimetric analysis (TGA) should demonstrate thermal stability up to the melting point, followed by decomposition at higher temperatures.

Crystal Morphology and Habit